2-(1-Trityl-1H-pyrazol-3-yl)-ethanol

Cross-Coupling Palladium Catalysis Pyrazole Functionalization

Choose 2-(1-Trityl-1H-pyrazol-3-yl)-ethanol (CAS 180207-32-3) as your strategic intermediate to eliminate a costly protection step. The bulky trityl group ensures chemoselective C-4 functionalization via Heck-Mizoroki (≤97% yield), Suzuki-Miyaura, or Sonogashira cross-couplings—reactions that are low-yielding or infeasible with unprotected pyrazoles. This N-1 shielded scaffold enables orthogonal transformations: the ethanol handle oxidizes to an aldehyde or carboxylic acid while trityl protection remains intact. Ideal for synthesizing 4-alkenyl/aryl/alkynyl pyrazoles, bidentate ligands, and focused SAR libraries without competing N-H reactivity or metal catalyst poisoning.

Molecular Formula C24H22N2O
Molecular Weight 354.4 g/mol
CAS No. 180207-32-3
Cat. No. B3367523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Trityl-1H-pyrazol-3-yl)-ethanol
CAS180207-32-3
Molecular FormulaC24H22N2O
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CC(=N4)CCO
InChIInChI=1S/C24H22N2O/c27-19-17-23-16-18-26(25-23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-16,18,27H,17,19H2
InChIKeyBOURGKVXHZGSFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Trityl-1H-pyrazol-3-yl)-ethanol Procurement Guide: Identity, Class & N-Protected Utility


2-(1-Trityl-1H-pyrazol-3-yl)-ethanol (CAS 180207-32-3) is an N-protected pyrazole-ethanol derivative, characterized by a bulky trityl (triphenylmethyl) group at the pyrazole N-1 position . This compound functions primarily as a protected synthetic intermediate. The trityl group serves as a robust protecting group for the pyrazole N-H, enabling selective reactions at other molecular positions (e.g., C-4 cross-coupling or ethanol moiety oxidation) without interference from the acidic N-H proton [1]. It is a crystalline solid with a molecular weight of 354.44 g/mol .

2-(1-Trityl-1H-pyrazol-3-yl)-ethanol vs. N-Unprotected Analogs: Why Simple 2-(Pyrazolyl)ethanols Cannot Substitute


Substitution of 2-(1-Trityl-1H-pyrazol-3-yl)-ethanol with a non-tritylated analog (e.g., 2-(1H-pyrazol-3-yl)ethanol, CAS 32385-74-3) is not functionally equivalent in synthetic applications . The critical differentiator is the presence of the trityl group. In N-unprotected pyrazoles, the acidic N-H proton leads to competing reactivity and metal catalyst poisoning during cross-coupling reactions (e.g., Heck-Mizoroki or Suzuki-Miyaura) [1]. The trityl group provides steric bulk that blocks N-1 participation, enabling chemoselective transformations at the C-4 position of the pyrazole ring, which is impossible or low-yielding with unprotected analogs [2].

Quantitative Differentiation of 2-(1-Trityl-1H-pyrazol-3-yl)-ethanol: Comparative Synthetic Performance Evidence


Heck-Mizoroki Cross-Coupling Yields: Trityl-Protected Pyrazole vs. Unprotected/Alternative Protection

The trityl group is essential for high-yielding C-4 alkenylation of pyrazoles via Heck-Mizoroki cross-coupling. Using 4-iodo-1-tritylpyrazole as a substrate, the reaction with various alkenes yields protected 4-alkenyl-1H-pyrazoles in yields up to 97% [1]. In contrast, prior art using 4-bromo-1,3,5-trimethylpyrazole (a comparator with alternative N-protection) achieved only a 32% yield under similar conditions, demonstrating a 3-fold yield advantage for the trityl-protected system [2].

Cross-Coupling Palladium Catalysis Pyrazole Functionalization

Regioselective Protection: 2-(1-Trityl-1H-pyrazol-3-yl)-ethanol as a Platform for Controlled Derivatization

Installation of the trityl group is a critical step in complex molecule synthesis that requires protection of the pyrazole N-H before further functionalization [1]. The trityl chloride protection step converts 4-iodopyrazole to the N-trityl protected derivative in 74% yield, enabling subsequent coupling to tetrafluorobenzene (giving 57% yield for that step), and ultimately allowing a threefold coupling with 1,3,5-triiodobenzene to generate a trigonal precursor. This sequential, site-selective transformation is not possible with unprotected pyrazoles due to competing N-alkylation and metal coordination [2].

Protecting Group Strategy Regioselective Synthesis Pyrazole Chemistry

Commercial Availability and Purity Specification: Consistent Quality for Reproducible Research

2-(1-Trityl-1H-pyrazol-3-yl)-ethanol is commercially available with a standard purity specification of 98% from multiple specialty chemical vendors . This established supply chain contrasts with the non-tritylated analog 2-(1H-pyrazol-3-yl)ethanol (CAS 32385-74-3), which is available from a broader range of general suppliers but often with less rigorously documented purity or more limited packaging options . The trityl derivative is supplied exclusively for research purposes, with documented lack of hazardous surcharges or packaging charges from certain vendors, simplifying procurement logistics .

Chemical Procurement Purity Research-Grade Material

High-Value Application Scenarios for 2-(1-Trityl-1H-pyrazol-3-yl)-ethanol: Where Procurement is Justified


Synthesis of C-4 Functionalized Pyrazole Libraries via Cross-Coupling

This compound is the preferred starting material for the synthesis of 4-alkenyl-, 4-aryl-, or 4-alkynyl-pyrazole derivatives. The trityl protection enables high-yielding, Pd-catalyzed Heck-Mizoroki (up to 97% yield), Suzuki-Miyaura, and Sonogashira cross-couplings at the C-4 position, which are otherwise low-yielding or infeasible with N-unprotected pyrazoles [1]. Procurement of this protected intermediate allows direct entry into these cross-coupling reactions without the need for a separate protection step, saving time and improving overall yield.

Multi-Step Convergent Synthesis of Complex Pyrazole-Containing Architectures

In complex molecule construction where a pyrazole core must be sequentially functionalized, this compound serves as a protected scaffold. For example, the ethanol moiety can be oxidized to an aldehyde or carboxylic acid while the N-trityl group remains intact, allowing for orthogonal transformations [1]. This was demonstrated in the synthesis of a trigonal precursor where the trityl-protected pyrazole was coupled three times without N-deprotection occurring [2].

Preparation of Pyrazole-Based Ligands for Catalysis and Coordination Chemistry

The trityl-protected ethanol handle provides a convenient site for further derivatization into bidentate or tridentate ligands (e.g., via conversion to a phosphine, amine, or sulfide) without compromising the pyrazole nitrogen's eventual coordination capability [1]. Once the ligand architecture is complete, the trityl group can be removed under mild acidic conditions to reveal the free N-H for metal binding.

Medicinal Chemistry Building Block for Pharmacophore Elaboration

For medicinal chemists seeking to explore pyrazole-containing drug candidates, this compound provides a versatile intermediate. The 3-ethanol moiety serves as a functional handle for introducing diverse substituents, while the trityl group shields the N-1 position from unwanted metabolism or reactivity during initial structure-activity relationship (SAR) studies [1]. This allows for focused modification of the 3- and 4- positions of the pyrazole ring.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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